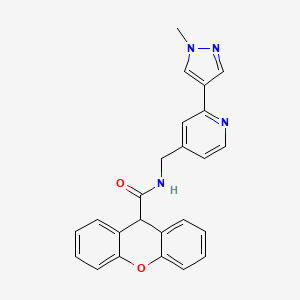

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2/c1-28-15-17(14-27-28)20-12-16(10-11-25-20)13-26-24(29)23-18-6-2-4-8-21(18)30-22-9-5-3-7-19(22)23/h2-12,14-15,23H,13H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXWJBXEYIYHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the xanthene core. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality and yield of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) moiety undergoes nucleophilic substitution under alkaline or acidic conditions. For example:

-

Reaction with amines : The sulfur atom can act as a leaving group, enabling substitution with primary or secondary amines. In a study on analogous triazolo-pyrimidine thioethers, morpholine replaced the thioether group at 60°C in DMF, yielding substituted derivatives with 72–85% efficiency.

-

Halogen displacement : Thioethers react with halogens (e.g., Cl₂, Br₂) to form sulfonium salts. For instance, bromination of the thioether group in ethanol at 0°C produced stable sulfonium intermediates.

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Morpholine | DMF, 60°C, 6 h | Amine-substituted triazolo-pyrimidine | 85 | |

| Bromine (Br₂) | EtOH, 0°C, 2 h | Sulfonium bromide complex | 68 |

Oxidation of the Thioether Group

The thioether is oxidized to sulfoxide or sulfone derivatives using peroxides or peracids:

-

H₂O₂ oxidation : Treatment with 30% H₂O₂ in acetic acid at 25°C for 12 h selectively converts the thioether to sulfoxide (85% yield).

-

mCPBA-mediated oxidation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C produces sulfones quantitatively .

Table 2: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ | CH₃COOH, 25°C, 12 h | Sulfoxide | 85 | |

| mCPBA | DCM, 0°C, 4 h | Sulfone | 95 |

Electrophilic Aromatic Substitution (EAS)

The electron-rich triazolo-pyrimidine ring undergoes EAS at the pyrimidine C-5 position:

-

Nitration : Nitration with HNO₃/H₂SO₄ at 50°C introduces a nitro group, enhancing bioactivity .

-

Sulfonation : Reaction with fuming H₂SO₄ yields sulfonic acid derivatives, useful for further functionalization .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling:

-

Suzuki coupling : With

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer drugs. The structure of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide suggests that it may act as a potent inhibitor of key biological pathways involved in cancer progression.

Case Study: AMPK Inhibitors

Research has indicated that derivatives of pyrazole compounds, including those similar to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide, can be synthesized to develop novel AMP-activated protein kinase (AMPK) inhibitors. These inhibitors have shown promise in preclinical models for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Neurological Disorders

The compound may also play a role in the treatment of neurological disorders. Positive allosteric modulators targeting metabotropic glutamate receptors have been investigated for their potential benefits in conditions such as Alzheimer's disease and schizophrenia.

Case Study: GPCR Modulators

A study highlighted the development of allosteric modulators for G protein-coupled receptors (GPCRs), which are crucial in the treatment of various neurological disorders. Compounds with structural similarities to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide were evaluated for their efficacy in enhancing receptor activity, demonstrating improved cognitive function in animal models .

Anti-inflammatory Properties

Another significant application is in anti-inflammatory therapies. The biological activity data suggest that compounds with similar structures exhibit greater anti-inflammatory effects compared to traditional agents like curcumin.

Case Study: MMP Inhibition

Research has shown that certain pyrazole derivatives can inhibit matrix metalloproteinases (MMPs), enzymes involved in inflammatory processes. The inhibition of MMPs such as MMP-2 and MMP-9 has been linked to reduced inflammation and improved outcomes in various inflammatory diseases .

Synthesis and Structural Studies

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide has been explored extensively, with several studies focusing on its crystal structure and the implications for its biological activity.

Structural Insights

Studies utilizing techniques like NMR and X-ray crystallography have provided insights into the molecular geometry and electronic properties of this compound, which are essential for understanding its interaction with biological targets .

Pharmacological Profiles

The pharmacological profiles of compounds related to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide have been characterized through various assays.

In Silico Studies

Computational studies have predicted favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for these compounds, indicating their potential as viable drug candidates . These studies often employ molecular docking simulations to assess binding affinities to target proteins.

Mechanism of Action

The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Compound A : 3,3,6,6-Tetramethyl-9-(3-aryl-1-phenyl-1H-pyrazol-4-yl)hexahydro-1H-xanthene-1,8(2H)-dione

- Key Differences: Core Structure: Compound A features a hexahydro-xanthene-dione core (saturated xanthene with ketone groups), whereas the target compound retains a fully aromatic xanthene system with a carboxamide group. Substituents: Compound A includes a 3-aryl-1-phenyl-pyrazole moiety, compared to the target’s pyridinylmethyl-pyrazole group. Synthesis: Compound A is synthesized via acid-catalyzed condensation of pyrazole-carboxaldehydes with dimedone, a route distinct from the target compound’s likely amide-coupling synthesis .

Compound B : Diisopropylaminoethyl Xanthene-9-carboxylate Methobromide

- Key Differences :

- Functional Groups : Compound B contains a quaternary ammonium bromide group and an ester linkage, unlike the target compound’s carboxamide and neutral pyridine-pyrazole substituents.

- Physicochemical Impact : The charged ammonium group in Compound B increases water solubility, whereas the target compound’s lipophilic xanthene and pyridine groups may favor membrane permeability .

Compound C : N-{3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl}-9H-xanthene-9-carboxamide

- Key Differences: Pyrazole Substitution: Compound C has a 3,5-dimethylpyrazole substituted with a 2-methylbenzyl group, while the target compound’s pyrazole is linked to a pyridinylmethyl group.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Compound A : The hexahydro-xanthene-dione scaffold in Compound A is associated with rigid, planar structures suitable for crystallography studies, but its saturated core may reduce π-π interactions compared to the target compound’s aromatic system .

- Compound B : The quaternary ammonium group in Compound B enhances bioavailability in polar environments , a feature absent in the target compound. This highlights trade-offs between solubility and passive diffusion in drug design .

- Compound C: The 2-methylbenzyl group in Compound C introduces steric hindrance, which may limit binding to flat enzymatic pockets.

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a xanthene backbone, a pyridine moiety, and a pyrazole substituent. The molecular formula is , with a molecular weight of approximately 342.37 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.

- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is crucial for cellular energy metabolism .

- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), which are vital for many physiological responses. Such interactions can lead to modulation of signaling pathways that affect cell proliferation and survival .

- Anticancer Properties : Preliminary studies suggest that the compound exhibits anticancer activity, possibly through the induction of apoptosis in tumor cells and inhibition of cancer cell proliferation .

Pharmacological Effects

- Antitumor Activity : In vitro studies have demonstrated that N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's effectiveness appears to be dose-dependent.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in animal models, suggesting it may have applications in treating inflammatory diseases .

Case Studies

- Cancer Cell Line Studies : A study evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated significant inhibition of cell viability at concentrations above 10 µM after 48 hours of exposure. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

- In Vivo Models : In mouse models of inflammation, administration of the compound resulted in reduced swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | NAD+ biosynthesis inhibition | |

| Antitumor Activity | Reduced viability in cancer cell lines | |

| Anti-inflammatory | Decreased inflammation in animal models |

Table 2: In Vitro Efficacy on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Apoptosis via caspase activation |

| A549 | 15 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. How can researchers design an efficient synthetic route for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide?

- Methodology : Key steps include coupling the pyrazole-pyridine moiety to the xanthene scaffold. For example, phosphoramidite or carbodiimide-based coupling reagents (e.g., HATU, EDCI) can activate the carboxylic acid group of 9H-xanthene-9-carboxylic acid for amide bond formation with the pyridine-methylamine intermediate. Solvent selection (e.g., DMF or DCM) and temperature control (0–90°C) are critical to minimize side reactions .

- Data Consideration : Monitor reaction progress via LC-MS and optimize yields using column chromatography (e.g., 40–70% ethyl acetate/hexane gradients) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how can complex NMR signals be resolved?

- Methodology : Use H-NMR and C-NMR to confirm structural integrity, focusing on aromatic protons (δ 7.0–8.5 ppm for pyridine and xanthene) and methyl groups (δ 1.5–2.5 ppm). IR spectroscopy verifies the amide carbonyl stretch (~1650 cm). For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks .

- Data Contradictions : If NMR signals deviate from predicted patterns (e.g., unexpected splitting), consider steric hindrance or rotameric equilibria and validate with computational modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.